N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with two phenyl groups at positions 4 and 3. The benzamide moiety is further functionalized with a methyl(phenyl)sulfamoyl group at the para position. This structure combines aromatic and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3S2/c1-32(24-15-9-4-10-16-24)37(34,35)25-19-17-23(18-20-25)28(33)31-29-30-26(21-11-5-2-6-12-21)27(36-29)22-13-7-3-8-14-22/h2-20H,1H3,(H,30,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKMNMPRSKNBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory therapies. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Overview of the Compound
- IUPAC Name : this compound
- Molecular Formula : C24H22N2O2S
- Molecular Weight : 402.51 g/mol
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.
- Attachment of Sulfamoyl Group : The sulfamoyl group is introduced using sulfonation reactions.
- Final Benzamide Formation : The final compound is obtained through amide bond formation with benzoyl chloride or similar reagents.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit significant anticancer activities. For instance:
- In vitro Studies : Compounds with similar structures were tested against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. Results indicated that certain derivatives led to cell cycle arrest and inhibited tubulin polymerization, suggesting potential as anti-cancer agents .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3i | MCF-7 | 2.88 ± 0.13 | Inhibitor of h-NTPDase1 |
| 3f | MDA-MB-231 | 0.72 ± 0.11 | Inhibitor of h-NTPDase3 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism of Action : It is believed to inhibit specific enzymes involved in inflammatory pathways, potentially modulating cytokine release and reducing inflammation in various models .
Study 1: Evaluation Against Human Cell Lines
A study conducted on sulfamoyl-benzamide derivatives demonstrated their effectiveness against human cancer cell lines. The results highlighted that certain derivatives exhibited low IC50 values, indicating potent activity against cancer cells.
Study 2: Antibacterial and Antifungal Activity
Another research effort focused on the antibacterial and antifungal properties of related thiazole derivatives. These compounds were tested against Gram-positive and Gram-negative bacteria as well as fungal strains:
The biological activity of this compound is primarily attributed to its interactions with specific targets within cells:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes such as h-NTPDases, which are involved in nucleotide metabolism.
- Cell Cycle Modulation : It has been shown to interfere with tubulin dynamics, leading to cell cycle arrest in cancer cells.
Comparison with Similar Compounds
4-(Diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide (325735-96-4)
- Core Structure: 4,5-Dihydrothiazole (non-aromatic) vs. 4,5-diphenylthiazole (aromatic).
- Substituents : Diethylsulfamoyl (electron-donating, bulky) vs. methyl(phenyl)sulfamoyl (mixed electronic effects).
- Diethylsulfamoyl increases hydrophobicity compared to methyl(phenyl)sulfamoyl.
- Activity: Not explicitly reported, but sulfamoyl groups are often associated with enzyme inhibition (e.g., carbonic anhydrase) .
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- Core Structure : Oxadiazole (electron-deficient) vs. thiazole (moderately electron-rich).
- Substituents : Methoxyphenyl and benzyl(methyl)sulfamoyl vs. diphenylthiazole and methyl(phenyl)sulfamoyl.
- Properties :
- Oxadiazole’s electron-withdrawing nature enhances metabolic stability but reduces basicity.
- Methoxy groups improve solubility via hydrogen bonding.
- Activity: Tested for antifungal activity (vs.
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-6-methyl-2-(4-isopropylphenyl)quinoline-4-carboxamide (438221-01-3)
- Core Structure : Thiazole with dimethyl substitution vs. diphenyl substitution.
- Substituents: Quinoline-carboxamide and isopropylphenyl vs. sulfamoyl benzamide.
- Properties: Dimethylthiazole reduces steric hindrance compared to diphenylthiazole.
- Activity: Likely targets nucleic acid interactions due to quinoline .
Structural and Functional Analysis Table
Key Findings and Implications
Heterocycle Impact : Thiazoles generally offer better π-π stacking than oxadiazoles, but oxadiazoles enhance metabolic stability.
Substituent Effects :
- Bulky groups (e.g., diphenyl) improve target binding but reduce solubility.
- Sulfamoyl groups modulate electronic properties, influencing enzyme affinity.
Activity Gaps : The title compound’s bioactivity remains uncharacterized in the provided evidence, warranting further studies on targets like kinases or proteases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
